4'-O-Demethyl-Griseofulvin

Übersicht

Beschreibung

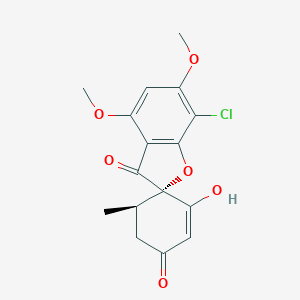

4’-O-Demethyl Griseofulvin is a metabolite of griseofulvin . Griseofulvin is an antifungal agent used to treat a variety of superficial tinea infections and fungal infections of the fingernails and toes .

Synthesis Analysis

The synthesis of griseofulvin involves a polar analysis that ignores the polar activation afforded by the furan oxygen. Disconnection of two bonds to a common atom, the spiro carbon, in griseofulvin leads to major topological simplification .

Molecular Structure Analysis

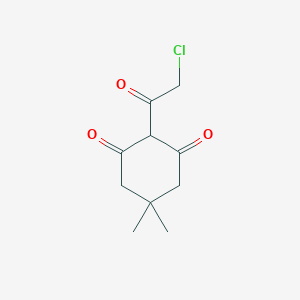

The molecular formula of 4’-O-Demethyl Griseofulvin is C16H15ClO6 . The exact molecular structure analysis would require more specific data or advanced computational methods .

Chemical Reactions Analysis

Griseofulvin and its metabolites, including 4’-O-Demethyl Griseofulvin, have favorable interactions with cytokeratin intermediate filament proteins (K8 and K18), ranging from -3.34 to -5.61 kcal mol−1 . This could be responsible for liver injury and Mallory body (MB) formation in hepatocytes of human, mouse, and rat treated with griseofulvin .

Physical And Chemical Properties Analysis

The molecular weight of 4’-O-Demethyl Griseofulvin is 338.74 g/mol . More specific physical and chemical properties would require additional data or laboratory analysis.

Wissenschaftliche Forschungsanwendungen

Antifungal-Anwendungen

Griseofulvin, die Stammverbindung von 4'-O-Demethyl-Griseofulvin, ist ein antifungales Polyketid-Metabolit, das hauptsächlich von Ascomyceten produziert wird . Es wurde zur Behandlung von Dermatophyten-Infektionen eingesetzt, seit es 1959 kommerziell eingeführt wurde .

Antikrebs-Anwendungen

Griseofulvin hat aufgrund seines Potenzials, die Mitose und Zellteilung in menschlichen Krebszellen zu stören, zunehmend Interesse für multifunktionale Anwendungen geweckt .

Antiviren-Anwendungen

Es wurde festgestellt, dass Griseofulvin die Replikation des Hepatitis-C-Virus stoppt . Darüber hinaus ergab eine molekulare Docking-Analyse, dass Griseofulvin und seine Derivate ein gutes Bindungspotenzial mit der SARS-CoV-2-Hauptprotease, der RNA-abhängigen RNA-Polymerase (RdRp) und der Rezeptorbindungsdomäne (RBD) des Spike-Proteins haben, was auf seine inhibitorischen Wirkungen auf den SARS-CoV-2-Eintritt und die virale Replikation hindeutet .

Kardiovaskuläre Anwendungen

Griseofulvin kann die ACE2-Funktion verbessern, zur Gefäßvasodilatation beitragen und den Kapillarblutfluss verbessern .

Wechselwirkung mit Cytokeratin-Intermediärfilament-Proteinen

Griseofulvin und seine Metaboliten, darunter this compound, haben günstige Wechselwirkungen mit Cytokeratin-Intermediärfilament-Proteinen (K8 und K18), die für Leberschäden und die Bildung von Mallory-Körpern (MB) in Hepatozyten von Menschen, Mäusen und Ratten verantwortlich sein könnten, die mit Griseofulvin behandelt wurden .

Produktion von bromierten Griseofulvin-Derivaten

Griseofulvin-Derivate, darunter this compound, können aus Pilzen durch Zugabe von NaBr zum Kulturmedium hergestellt werden .

Safety and Hazards

Zukünftige Richtungen

Griseofulvin has gained increasing interest for multifunctional applications in the last decades due to its potential to disrupt mitosis and cell division in human cancer cells and arrest hepatitis C virus replication . Furthermore, molecular docking analysis revealed that griseofulvin and its derivatives have good binding potential with SARS-CoV-2 main protease, RNA-dependent RNA polymerase (RdRp), and spike protein receptor-binding domain (RBD), suggesting its inhibitory effects on SARS-CoV-2 entry and viral replication . These findings imply the repurposing potentials of the FDA-approved drug griseofulvin in designing and developing novel therapeutic interventions .

Wirkmechanismus

Target of Action

4’-O-Demethyl Griseofulvin, a metabolite of griseofulvin , primarily targets fungal cells . It has been found to have favorable interactions with cytokeratin intermediate filament proteins (K8 and K18) , which play a crucial role in maintaining the structural integrity of cells.

Mode of Action

It is thought to inhibitfungal cell mitosis and nuclear acid synthesis . It also binds to and interferes with the function of spindle and cytoplasmic microtubules by binding to alpha and beta tubulin . This interaction disrupts the mitotic spindle, an essential component for cell division, thereby inhibiting the growth of the fungal cells .

Biochemical Pathways

4’-O-Demethyl Griseofulvin affects the cell division pathway in fungal cells . By binding to the spindle and cytoplasmic microtubules, it disrupts the mitotic spindle formation, a crucial process in cell division . This disruption prevents the fungal cells from dividing and growing. Furthermore, it has been found that griseofulvin and its metabolites can interact with cytokeratin intermediate filament proteins, potentially affecting the structural integrity of the cells .

Pharmacokinetics

For griseofulvin, it has been reported that it is metabolized by hepatic microsomal enzymes, mainly to 6-demethyl-griseofulvin, and excreted into urine as unchanged drug . In a study, the water solubility of griseofulvin was increased 477 times through complexation with HP-γ-cyclodextrin . This increase in solubility could potentially improve the bioavailability of 4’-O-Demethyl Griseofulvin.

Result of Action

The primary result of the action of 4’-O-Demethyl Griseofulvin is the inhibition of fungal cell growth. By disrupting the mitotic spindle, it prevents the fungal cells from dividing and proliferating . Additionally, its interaction with cytokeratin intermediate filament proteins could potentially lead to structural changes in the cells .

Biochemische Analyse

Biochemical Properties

4’-O-Demethyl Griseofulvin, with a molecular formula of C16H15ClO6 and a molecular weight of 338.74 , is a metabolite of griseofulvin . It is involved in the disruption of mitosis and cell division in human cancer cells and arrests hepatitis C virus replication

Cellular Effects

4’-O-Demethyl Griseofulvin has shown potential in inhibiting centrosomal clustering, forcing tumor cells with supernumerary centrosomes to undergo multipolar mitoses, and subsequently, apoptosis . It also has an effect on cell proliferation in cancer cell lines

Molecular Mechanism

The molecular mechanism of 4’-O-Demethyl Griseofulvin involves disruption of the mitotic spindle by interacting with the polymerized microtubules in susceptible dermatophytes . This leads to the production of multinucleate fungal cells . The inhibition of nucleic acid synthesis and the formation of hyphal cell wall material may also be involved .

Temporal Effects in Laboratory Settings

In laboratory settings, griseofulvin-loaded PLGA microparticles showed sustained release of the drug over a multi-week period and were therapeutically effective against L-CNV at least 6 weeks after intravitreal injection . Specific studies on the temporal effects of 4’-O-Demethyl Griseofulvin are limited.

Dosage Effects in Animal Models

In animal models, griseofulvin has been used to treat various fungal infections with dosages varying based on the type and severity of the infection . Specific studies on the dosage effects of 4’-O-Demethyl Griseofulvin in animal models are yet to be conducted.

Metabolic Pathways

Griseofulvin is a polyketide derived from acetyl and malonyl CoA precursor molecules to form dehydrogriseofulvin

Eigenschaften

IUPAC Name |

(2S,5'R)-7-chloro-3'-hydroxy-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(19)16(7)15(20)12-9(21-2)6-10(22-3)13(17)14(12)23-16/h5-7,19H,4H2,1-3H3/t7-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTVEHNZHKAAAO-QZTNRIJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568005 | |

| Record name | (2S,6'R)-7-Chloro-2'-hydroxy-4,6-dimethoxy-6'-methyl-3H,4'H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1158186-19-6 | |

| Record name | (2S,6'R)-7-Chloro-2'-hydroxy-4,6-dimethoxy-6'-methyl-3H,4'H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B123074.png)

![(2S)-2-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid](/img/structure/B123090.png)